molecular formula C21H25NO4 B2357304 2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate CAS No. 1324746-34-0

2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2357304
CAS No.: 1324746-34-0
M. Wt: 355.434
InChI Key: MTNFMXNZLWUNQT-UHFFFAOYSA-N
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Description

2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a mesitylamino group, an oxoethyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate typically involves the esterification of 2-(4-ethoxyphenyl)acetic acid with 2-(mesitylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetic acid.

    Reduction: Formation of 2-(mesitylamino)-2-hydroxyethyl 2-(4-ethoxyphenyl)acetate.

    Substitution: Formation of 2-(mesitylamino)-2-oxoethyl 2-(4-methoxyphenyl)acetate.

Scientific Research Applications

2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Mesitylamino)-2-oxoethyl 2-(4-methoxyphenyl)acetate
  • 2-(Mesitylamino)-2-oxoethyl 2-(4-methylphenyl)acetate
  • 2-(Mesitylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Uniqueness

2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-ethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-5-25-18-8-6-17(7-9-18)12-20(24)26-13-19(23)22-21-15(3)10-14(2)11-16(21)4/h6-11H,5,12-13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNFMXNZLWUNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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